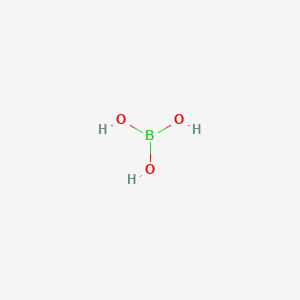

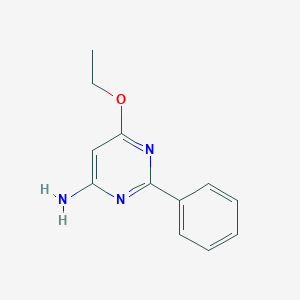

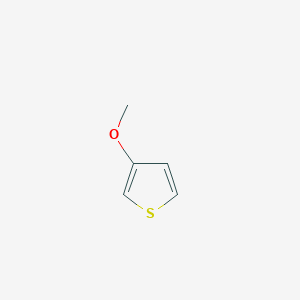

![molecular formula C10H10N2O2 B046784 乙基咪唑并[1,2-a]吡啶-3-羧酸酯 CAS No. 123531-52-2](/img/structure/B46784.png)

乙基咪唑并[1,2-a]吡啶-3-羧酸酯

描述

Synthesis Analysis

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate can be synthesized through a three-step reaction process. This synthesis is highlighted by the use of density functional theory (DFT) to optimize the molecular structure, which aligns well with the crystal structure determined by X-ray diffraction. The synthesis involves Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources, showcasing a novel activation mode of ethyl tertiary amines with selective cleavage of C-C and C-N bonds of the ethyl group (Rao et al., 2017; Geng et al., 2022).

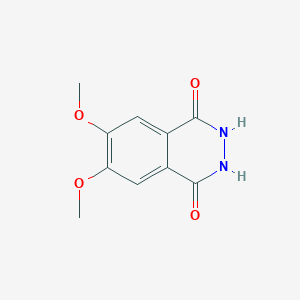

Molecular Structure Analysis

The molecular structure of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, as determined through DFT and validated by X-ray crystallography, showcases a planar, angular tri-heterocycle. Conformational analysis reveals a structure that is consistent with the optimized DFT calculations, offering insight into the electrostatic potential and frontier molecular orbitals of the compound (Geng et al., 2022).

Chemical Reactions and Properties

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate participates in various chemical reactions, including the Cu-catalyzed formation of 3-formyl derivatives and reactions leading to the formation of densely functionalized pyrroles and thiophenes. These reactions demonstrate the compound's versatility and utility in synthesizing complex heterocyclic structures, contributing to its value in organic synthesis and potential applications in developing new materials and bioactive molecules (Rao et al., 2017; Cheng et al., 2010).

Physical Properties Analysis

Detailed investigations into the physical properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, such as solubility, melting point, and stability under various conditions, are crucial for its application in synthetic chemistry. While specific studies on these physical properties were not directly found, general knowledge suggests that these properties would be instrumental in determining the compound's suitability for various synthetic routes and its handling and storage requirements.

Chemical Properties Analysis

The chemical properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, including reactivity towards different nucleophiles and electrophiles, stability under various chemical conditions, and its behavior in catalytic cycles, are central to its utility in chemical synthesis. Its ability to undergo diverse transformations, including C-H functionalizations and carbene transformations, underscores the compound's versatility and potential as a building block for more complex chemical entities (Yu et al., 2018).

科学研究应用

抗结核药

咪唑并[1,2-a]吡啶类似物已被认为是潜在的抗结核药 . 它们对多重耐药结核病(MDR-TB)和广泛耐药结核病(XDR-TB)具有显著的活性 .

药物研发

咪唑并[1,2-a]吡啶是一种重要的稠合双环5,6杂环,因其在药物化学中广泛的应用而被认为是“药物先导”骨架 .

材料科学

咪唑并[1,2-a]吡啶由于其结构特征,在材料科学中也有应用 .

光电器件

传感器

抗癌药物

咪唑并[1,2-a]吡啶衍生物作为抗癌药物的应用已取得令人鼓舞的进展 .

共聚焦显微镜和成像的发射体

咪唑并[1,2-a]吡啶衍生物已被用作共聚焦显微镜和成像的发射体 .

有机合成

作用机制

Target of Action

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has been studied for its potential therapeutic applications .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to interact with their targets through a process of phosphorylation . This interaction can lead to changes in cellular processes, potentially contributing to the compound’s therapeutic effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation . This suggests that the compound may influence cellular signaling pathways related to inflammation and immune response.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with anti-proliferative activity against certain bacteria, such asS. pneumoniae , and have shown cytotoxic activity against human cancer cells .

Action Environment

It’s known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability and efficacy.

安全和危害

属性

IUPAC Name |

ethyl imidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-9-5-3-4-6-12(8)9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUJITROXZCZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559314 | |

| Record name | Ethyl imidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123531-52-2 | |

| Record name | Ethyl imidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。